(3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one
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Overview
Description
(3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one is a chiral compound with a complex structure that includes an acetyl group, an ethenyl group, and a phenylethyl group attached to a pyrrolidin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one typically involves multiple steps, including the formation of the pyrrolidin-2-one ring and the subsequent introduction of the acetyl, ethenyl, and phenylethyl groups. Common synthetic routes may involve the use of chiral catalysts to ensure the correct stereochemistry of the final product. Reaction conditions often include controlled temperatures, specific solvents, and the use of protective groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: The acetyl group can be reduced to an alcohol or further to an alkane.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or osmium tetroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenyl group may yield epoxides, while reduction of the acetyl group may produce alcohols or alkanes. Substitution reactions on the phenylethyl group can lead to various substituted aromatic compounds.
Scientific Research Applications
(3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one include other chiral pyrrolidin-2-one derivatives with different substituents. Examples include:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
650599-52-3 |
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Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
(3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H19NO2/c1-4-13-10-17(16(19)15(13)12(3)18)11(2)14-8-6-5-7-9-14/h4-9,11,13,15H,1,10H2,2-3H3/t11-,13-,15+/m1/s1 |
InChI Key |
LFNIVLIFNXJOKJ-KYOSRNDESA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@H]([C@@H](C2=O)C(=O)C)C=C |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(C(C2=O)C(=O)C)C=C |
Origin of Product |
United States |
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